molecular formula C42H72O14 B1436265 Mogroside II A2 CAS No. 88901-45-5

Mogroside II A2

Cat. No. B1436265
CAS RN: 88901-45-5
M. Wt: 801 g/mol
InChI Key: SLAWMGMTBGDBFT-UMIXZHIDSA-N
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Description

Mogroside II-A2 is a triterpenoid glycoside isolated from the extracts of Luo Han Guo . It is a nonsugar sweetener and is sweeter than sucrose . Mogrosides exhibit antioxidant, antidiabetic, and anticancer activities .


Physical And Chemical Properties Analysis

Mogroside II-A2 is a solid substance with a white to off-white color . It has a molecular weight of 801.01 and a formula of C42H72O14 . It is soluble in DMSO .

Scientific Research Applications

Antioxidant Activity and Sweetener Potential

  • Mogroside IIE, a precursor to mogroside V, has been studied for its potential as a sweet triterpenoid saponin. The conversion of bitter mogroside IIE into a sweet triterpenoid saponin mixture has been achieved through an enzymatic glycosyl transfer method. This conversion also involves the study of reactant concentration, temperature, pH, and buffer system. Notably, the structure-taste relationships of these derivatives, along with their antioxidant properties, have been analyzed, highlighting their favorable physiological and safety characteristics as sweeteners (Wang et al., 2014).

Metabolic Engineering for Mogroside Production

  • Research has focused on the metabolic engineering of plants like Nicotiana benthamiana and Arabidopsis thaliana to produce mogrosides from 2,3-oxidosqualene. A gene stacking strategy has been developed for this purpose, which could provide a green and powerful toolkit for the large-scale production of mogrosides (Liao et al., 2022).

Potential in Modulating Gut Microbiota

  • Mogroside V, a sweetener and major component in Siraitia grosvenorii, has been shown to change the diversity of the human gut microbiota after in vitro incubation. This interaction with gut microbiota suggests that mogroside V could potentially act as a prebiotic, offering benefits to human health (Xiao et al., 2021).

Role in Biosynthesis Pathways

  • Studies have identified key enzymes involved in the biosynthesis of mogrosides. For instance, cucurbitadienol synthase and triterpene glycosyltransferase have been characterized, shedding light on the biosynthesis pathway of mogrosides in Siraitia grosvenorii. This discovery is vital for understanding the formation of these compounds and potentially manipulating their production for various applications (Dai et al., 2015).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAWMGMTBGDBFT-UMIXZHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 102594495

Citations

For This Compound
5
Citations
C Ramirez - academia.edu
… For Mogroside II A2 (1) the assignments of only the anomeric protons is reported [5] whereas the 13C … and 3 were similarly assigned are consistent with Mogroside II A2 (1) (Figure 2). …
Number of citations: 0 www.academia.edu
HJ Hong, Q Yang, Q Liu, F Leong, XJ Chen - Frontiers in Nutrition, 2022 - frontiersin.org
… All mogrosides (mogroside V, 11-oxo-mogroside V, isomogroside V, mogroside IV, siamenoside I, mogroside IV A, mogroside II A1, mogroside II E, mogroside II A2, mogroside III, …
Number of citations: 3 www.frontiersin.org
BD Green, Y Zhao, KL Cheong… - … During Processing: Food …, 2022 - books.google.com
… All mogrosides (mogroside V, 11-oxo-mogroside V, isomogroside V, mogroside IV, siamenoside I, mogroside IV A, mogroside II A1, mogroside II E, mogroside II A2, mogroside III, …
Number of citations: 0 books.google.com
R Wang, CH Chiu, TJ Lu, YC Lo - Sweeteners, 2018 - ndl.ethernet.edu.et
Mogrosides are natural sweeteners. Previous studies have shown that mogroside extracts exert numerous functions including antioxidation, anti-inflammatory, and blood glucose …
Number of citations: 3 ndl.ethernet.edu.et
J Wang, M He, W Guo, Y Zhang, X Sui, J Lin… - BioMed Research …, 2021 - hindawi.com
Aging affects the brain function in elderly individuals, and Dushen Tang (DST) is widely used for the treatment of senile diseases. In this study, the protective effect of DST against …
Number of citations: 8 www.hindawi.com

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